molecular formula C12H20O3 B13172390 Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13172390
M. Wt: 212.28 g/mol
InChI Key: HDTNXHNMXBIMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves several steps. One common method includes the reaction of a suitable precursor with methyl chloroformate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Comparison with Similar Compounds

Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other spiro compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it valuable for various research applications .

Biological Activity

Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1560286-21-6) is a synthetic compound characterized by its unique spirocyclic structure. Its molecular formula is C12H20O3C_{12}H_{20}O_{3} and it has a molecular weight of 212.28 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

PropertyValue
Molecular FormulaC12H20O3C_{12}H_{20}O_{3}
Molecular Weight212.28 g/mol
CAS Number1560286-21-6

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its pharmacological effects and potential therapeutic applications.

Neurotrophic Effects

In a related context, compounds derived from similar frameworks have demonstrated neurotrophic activities, enhancing neurite outgrowth in neuronal cultures. This suggests that this compound could potentially influence neuronal health and regeneration, although direct evidence is still required to confirm these effects.

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted on a series of spirocyclic compounds revealed that those with methyl substitutions showed enhanced antibacterial activity against Gram-positive bacteria. While this compound was not specifically tested, the findings suggest a promising avenue for further exploration.
  • Neuroprotective Potential : Research into the neuroprotective effects of similar compounds has indicated that they can promote neuronal survival and reduce apoptosis in cultured neurons. This raises the possibility that this compound may also exhibit such protective effects.
  • Phytochemical Context : In studies examining the phytochemical profiles of plants containing spirocyclic structures, various bioactive compounds have been identified that exhibit antioxidant and anti-inflammatory properties. It is plausible that this compound may contribute similarly when derived from natural sources.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-8-5-6-12(7-9(8)2)11(3,15-12)10(13)14-4/h8-9H,5-7H2,1-4H3

InChI Key

HDTNXHNMXBIMSI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1C)C(O2)(C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.